molecular formula C14H14BrNO2S B2721768 Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate CAS No. 344255-80-7

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate

Cat. No.: B2721768
CAS No.: 344255-80-7
M. Wt: 340.24
InChI Key: NJIRSPQGSAPPEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate typically involves the reaction of 4-bromobenzyl bromide with thiazole derivatives under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Hydrolysis: Carboxylic acids.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate can be compared with other thiazole derivatives:

This compound stands out due to its unique combination of a bromobenzyl group and a thiazole ring, offering a distinct set of chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[2-[(4-bromophenyl)methyl]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-2-18-14(17)8-12-9-19-13(16-12)7-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIRSPQGSAPPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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